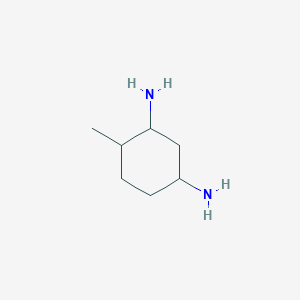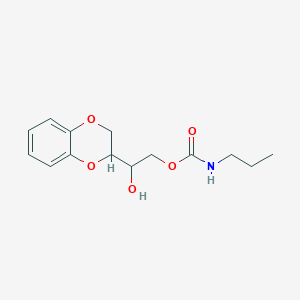
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, also known as URB597, is a fatty acid amide hydrolase (FAAH) inhibitor. It was first synthesized in 2003 by the Italian pharmaceutical company, Organon, and has since been studied for its potential therapeutic uses.
Wirkmechanismus
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester selectively inhibits FAAH, which is the enzyme responsible for breaking down endocannabinoids. By inhibiting FAAH, Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester increases the levels of endocannabinoids in the body, leading to a range of physiological effects.
Biochemische Und Physiologische Effekte
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been shown to have a range of biochemical and physiological effects, including analgesic (pain-relieving), anxiolytic (anti-anxiety), and antidepressant effects. It has also been studied for its potential to reduce drug cravings and withdrawal symptoms in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has several advantages for lab experiments, including its selectivity for FAAH and its ability to increase endocannabinoid levels without directly affecting cannabinoid receptors. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, including:
1. Further studies on its potential therapeutic uses in pain, anxiety, depression, and addiction.
2. Development of more potent and selective FAAH inhibitors.
3. Studies on the long-term effects of Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester on endocannabinoid levels and physiological processes.
4. Investigation of Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester's potential interactions with other drugs and medications.
5. Exploration of Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester's potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
Synthesemethoden
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is synthesized through a multi-step process involving the reaction of 4-bromo-2-nitrophenol with 1,4-benzodioxane-2-carboxylic acid, followed by reduction and esterification reactions. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been extensively studied for its potential therapeutic uses in various conditions, including pain, anxiety, depression, and addiction. It works by inhibiting the breakdown of endocannabinoids, which are natural compounds in the body that regulate pain, mood, and other physiological processes.
Eigenschaften
CAS-Nummer |
13887-60-0 |
|---|---|
Produktname |
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Molekularformel |
C14H19NO5 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate |
InChI |
InChI=1S/C14H19NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h3-6,10,13,16H,2,7-9H2,1H3,(H,15,17) |
InChI-Schlüssel |
FUTJWOQQAQVKAN-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Kanonische SMILES |
CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



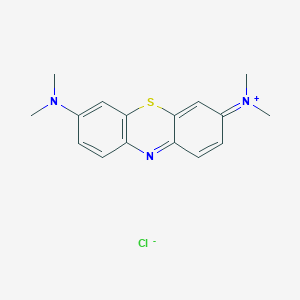
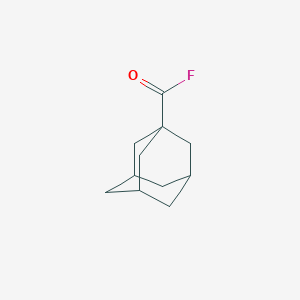
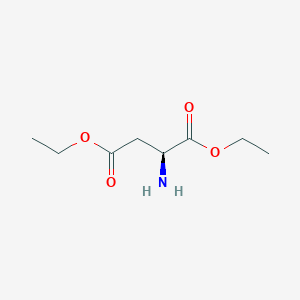
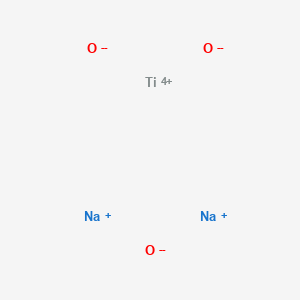
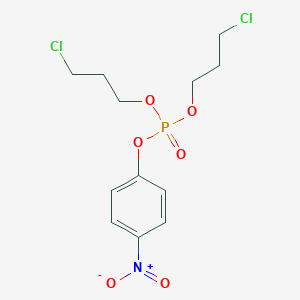
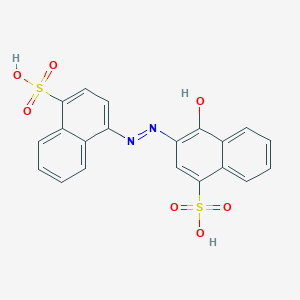
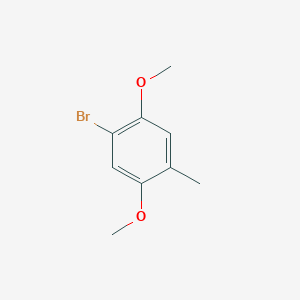
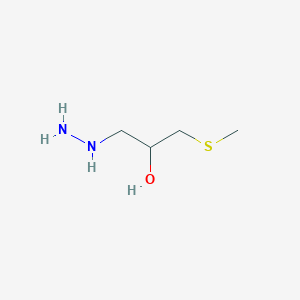
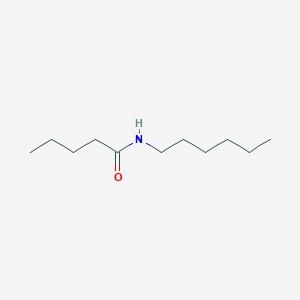
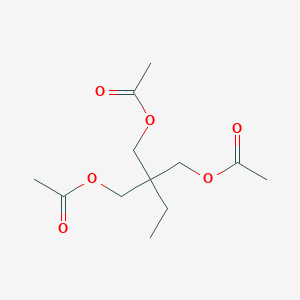
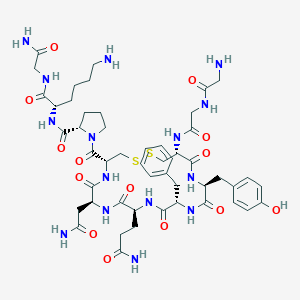
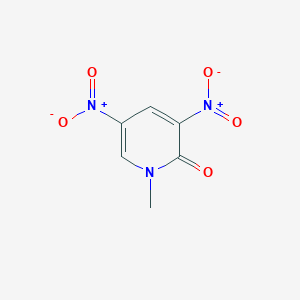
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
